molecular formula C8H8ClF3N2 B14849260 2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine

2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine

Cat. No.: B14849260
M. Wt: 224.61 g/mol
InChI Key: YHCAGQFSAAONQD-UHFFFAOYSA-N
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Description

2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes, making it an effective modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol

Uniqueness

2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)5(1-3-13)2-4-14-7/h2,4H,1,3,13H2

InChI Key

YHCAGQFSAAONQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCN)C(F)(F)F)Cl

Origin of Product

United States

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